2-Benzoyl-4-tert-butylbenzoic acid
Description
Contextualization within Benzoylbenzoic Acid Derivatives and Aromatic Carboxylic Acids
Aromatic carboxylic acids are organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring system. chemicalbook.comguidechem.com This structural feature imparts a unique combination of acidity and reactivity, making them vital precursors in the synthesis of pharmaceuticals, polymers, and dyes. guidechem.comsci-hub.box The parent compound, benzoic acid, is the simplest example, but the substitution of the aromatic ring with various functional groups gives rise to a vast family of derivatives with tailored properties. cymitquimica.comyoutube.com
Benzoylbenzoic acids are a significant subclass of aromatic carboxylic acids, featuring a benzoyl group as a substituent on the benzoic acid core. cymitquimica.com The position of the benzoyl group relative to the carboxylic acid (ortho, meta, or para) significantly influences the molecule's conformation and chemical behavior. 2-Benzoyl-4-tert-butylbenzoic acid belongs to this family, specifically being a derivative of 2-benzoylbenzoic acid. The presence of a bulky tert-butyl group at the 4-position further distinguishes it from its parent compound and other isomers, such as 4-benzoylbenzoic acid. guidechem.com
Structural Characteristics and Unique Features of the this compound Scaffold
The molecular structure of this compound is defined by a benzoic acid backbone with a benzoyl group at the ortho (2-position) and a tert-butyl group at the para (4-position) relative to the carboxylic acid. This specific arrangement of functional groups confers distinct steric and electronic properties to the molecule. The bulky tert-butyl group can influence the orientation of the adjacent benzoyl and carboxylic acid groups, potentially leading to a twisted conformation. This steric hindrance can impact the molecule's crystal packing and its ability to interact with biological targets or participate in certain chemical reactions.
The electronic nature of the substituents also plays a crucial role. The carboxylic acid and benzoyl groups are electron-withdrawing, while the tert-butyl group is weakly electron-donating. This electronic interplay across the aromatic ring influences the acidity of the carboxylic acid and the reactivity of the aromatic rings towards electrophilic or nucleophilic substitution.
| Property | This compound | 2-Benzoylbenzoic acid | 4-tert-Butylbenzoic acid |
| CAS Number | 31592-26-4 guidechem.com | 85-52-9 cymitquimica.com | 98-73-7 sigmaaldrich.comvinatiorganics.com |
| Molecular Formula | C₁₈H₁₈O₃ | C₁₄H₁₀O₃ cymitquimica.com | C₁₁H₁₄O₂ vinatiorganics.comwikipedia.org |
| Molecular Weight | 282.33 g/mol | 226.23 g/mol cymitquimica.com | 178.23 g/mol vinatiorganics.comwikipedia.org |
| Melting Point | Not available | 127-130 °C cymitquimica.com | 165-167 °C sigmaaldrich.com |
| Solubility | Not available | Sparingly soluble in water, soluble in ethanol (B145695) and acetone (B3395972) cymitquimica.com | Insoluble in water, very soluble in alcohol and benzene (B151609) vinatiorganics.comvinatiorganics.com |
Significance of this compound in Contemporary Chemical Research
While research specifically focused on this compound is nascent, the broader class of substituted benzoylbenzoic acids has garnered significant attention in medicinal chemistry. A key area of interest is their potential as enzyme inhibitors. For instance, novel substituted benzoylbenzoic acids have been synthesized and evaluated for their ability to inhibit steroid 5α-reductase, an enzyme implicated in several hormonal disorders. sci-hub.box These studies have revealed that the nature and position of substituents on the benzoylbenzoic acid scaffold are critical for both potency and selectivity. sci-hub.box
The structural motifs present in this compound suggest its potential utility in several areas. The benzophenone (B1666685) substructure is known for its photochemical properties, and related compounds are used as photoinitiators in polymerization reactions. cymitquimica.com Furthermore, the carboxylic acid handle provides a site for further chemical modification, allowing for the synthesis of a library of derivatives for screening in various applications. The applications of its isomer, 4-tert-butylbenzoic acid, as a stabilizer in alkyd resins and in the synthesis of sunscreen agents, further highlight the potential industrial relevance of this class of compounds. vinatiorganics.comguidechem.com
Overview of Principal Research Directions for this compound
The primary research directions for this compound are likely to be in the realms of medicinal chemistry and materials science. Based on the activities of related compounds, future research could focus on:
Synthesis and Biological Evaluation: A significant research effort would involve the development of efficient synthetic routes to this compound and its derivatives. Following synthesis, these compounds would likely be screened for a variety of biological activities, including as enzyme inhibitors for targets such as steroid 5α-reductase or other enzymes where a hydrophobic pocket could accommodate the tert-butyl group. sci-hub.box
Development of Novel Polymers and Materials: The benzophenone moiety suggests potential applications in polymer chemistry. Research could explore the use of this compound as a monomer or a modifying agent to create polymers with enhanced thermal stability, UV resistance, or other desirable properties. Its incorporation into materials could also be investigated for applications in coatings and specialty plastics.
Probing Molecular Interactions: The well-defined structure of this compound, with its combination of polar and non-polar groups, makes it an interesting candidate for fundamental studies of molecular recognition and self-assembly. Understanding how these molecules interact with each other and with other chemical species can provide insights for the design of new materials and functional molecular systems.
Structure
3D Structure
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-benzoyl-4-tert-butylbenzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-9-10-14(17(20)21)15(11-13)16(19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21) |
InChI Key |
YOQDGPBVHQXIMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of 2 Benzoyl 4 Tert Butylbenzoic Acid
Retrosynthetic Analysis for 2-Benzoyl-4-tert-butylbenzoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected through known chemical reactions.
The most logical disconnections for this compound are:
C-C bond disconnection of the carboxylic acid group: The carboxylic acid group can be retrosynthetically converted to a methyl group. This points to a precursor molecule, 2-benzoyl-4-tert-butyltoluene, which can be oxidized to the final product. The oxidation of an alkyl side-chain on a benzene (B151609) ring is a well-established transformation. youtube.comyoutube.com
C-C bond disconnection of the benzoyl group: The bond between the carbonyl carbon of the benzoyl group and the aromatic ring can be disconnected via a Friedel-Crafts acylation reaction. This suggests that the precursor, 4-tert-butyltoluene (B18130), can be acylated with benzoyl chloride or a similar benzoylating agent.
This retrosynthetic pathway leads to simple and readily available starting materials: 4-tert-butyltoluene and a benzoylating agent. The forward synthesis would therefore involve the Friedel-Crafts acylation of 4-tert-butyltoluene followed by the oxidation of the methyl group.
Direct Synthesis Approaches and Optimization
The direct synthesis of this compound is primarily achieved through a two-step process involving Friedel-Crafts acylation and subsequent oxidation.
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.com It involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org
The synthesis of the keto-precursor for this compound involves the acylation of a tert-butylbenzene (B1681246) derivative. A common starting material is 4-tert-butyltoluene. The acylation can be carried out using benzoyl chloride or phthalic anhydride. The tert-butyl group on the benzene ring is an activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the methyl group in 4-tert-butyltoluene, the acylation will predominantly occur at the ortho position to the tert-butyl group.
The reaction of 4-tert-butyltoluene with benzoyl chloride in the presence of a Lewis acid catalyst yields 2-benzoyl-4-tert-butyltoluene.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 4-tert-butyltoluene | Benzoyl Chloride | AlCl₃ | 2-benzoyl-4-tert-butyltoluene |
This table illustrates the key components of the Friedel-Crafts acylation step.
The choice of Lewis acid catalyst is crucial for the success of the Friedel-Crafts acylation. researchgate.net Aluminum chloride (AlCl₃) is a commonly used and effective catalyst for this reaction. masterorganicchemistry.comlibretexts.org The Lewis acid coordinates with the acylating agent (e.g., benzoyl chloride), making it more electrophilic and facilitating the attack by the aromatic ring. masterorganicchemistry.com
The selectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The tert-butyl group is a bulky ortho, para-director. In 4-tert-butyltoluene, the large steric hindrance of the tert-butyl group favors acylation at the less hindered ortho position relative to the methyl group. The reaction conditions, such as temperature and solvent, can also be optimized to maximize the yield of the desired isomer. Stoichiometric amounts of the Lewis acid are often required because both the reactant and the product can form complexes with it. organic-chemistry.org
| Lewis Acid | Role in Reaction | Impact on Selectivity |
| AlCl₃ | Activates the acylating agent, increasing its electrophilicity. masterorganicchemistry.com | The bulky nature of the tert-butyl group sterically directs the incoming benzoyl group to the ortho position. |
| FeCl₃ | An alternative Lewis acid catalyst. masterorganicchemistry.com | Similar directing effects are observed. |
This table summarizes the role of Lewis acids in the Friedel-Crafts acylation for this synthesis.
The final step in the synthesis is the conversion of the methyl group of the intermediate, 2-benzoyl-4-tert-butyltoluene, into a carboxylic acid group.
The oxidation of an alkyl group attached to an aromatic ring to a carboxylic acid is a common transformation in organic synthesis. libretexts.org This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com The reaction typically requires heating.
A key aspect of this step is the selective oxidation of the methyl group in the presence of the tert-butyl group. The tert-butyl group is resistant to oxidation under these conditions because it lacks a benzylic hydrogen atom. libretexts.orggoogle.com The methyl group, having benzylic hydrogens, is readily oxidized to a carboxylic acid. youtube.com
The reaction involves heating 2-benzoyl-4-tert-butyltoluene with an aqueous solution of potassium permanganate. After the reaction is complete, the mixture is worked up with acid to protonate the carboxylate and yield the final product, this compound.
| Precursor | Oxidizing Agent | Conditions | Product |
| 2-benzoyl-4-tert-butyltoluene | Potassium Permanganate (KMnO₄) | Heat, followed by acidic workup | This compound |
This table outlines the components and conditions for the selective oxidation step.
Advanced Synthetic Protocols and Scalability Studies
Exploration of Sustainable and Green Chemistry Methodologies
The synthesis of this compound, a complex aromatic ketone and carboxylic acid, traditionally relies on classical methods such as Friedel-Crafts acylation and oxidation reactions. However, growing environmental concerns have spurred research into more sustainable and greener synthetic routes. These alternative methodologies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One of the key reactions in the synthesis of related compounds is the Friedel-Crafts reaction. Traditional Friedel-Crafts alkylations, for instance, often use stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of waste. cerritos.edu Green chemistry approaches focus on using catalytic amounts of less hazardous and recyclable catalysts. beilstein-journals.org For reactions involving the alkylation of aromatics, which could be a step in the synthesis of the starting materials for this compound, greener alternatives are being explored. beilstein-journals.org
Another crucial transformation is the oxidation of a methyl group to a carboxylic acid. The conventional stoichiometric oxidation of substituted toluenes, such as 4-tert-butyltoluene, often employs oxidizing agents like potassium permanganate (KMnO₄), leading to substantial inorganic waste. frontiersin.org Research into greener alternatives has focused on catalytic oxidation using molecular oxygen or hydrogen peroxide as the oxidant, which are more environmentally benign. For example, the liquid-phase oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid can be achieved using a cobalt acetate (B1210297) catalyst and air as the oxidant. researchgate.netgoogle.com This process can achieve high conversion and yield under optimized conditions. researchgate.net
Recent advancements in green chemistry also explore the use of novel reaction media and energy sources. Water, as a solvent, presents an eco-friendly option for some organic reactions. frontiersin.org Microwave-assisted synthesis has also emerged as a green technique that can accelerate reaction rates and improve yields, often under solvent-free conditions. frontiersin.org
Electrochemical methods offer another promising sustainable pathway. The direct electrochemical oxidation of 4-tert-butyltoluene has been demonstrated to produce 4-tert-butylbenzaldehyde (B1265539) dimethyl acetal (B89532) with high yield, showcasing a cleaner approach to modifying the toluene (B28343) derivative. vapourtec.com
Below is a table summarizing some green chemistry approaches for reactions relevant to the synthesis of precursors for this compound:
| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Alternative |
| Friedel-Crafts Alkylation | Stoichiometric AlCl₃ | Catalytic Bi(OTf)₃ | Lower catalyst loading, reusable catalyst. beilstein-journals.org |
| Oxidation of Alkylarene | KMnO₄/H₂SO₄ | Catalytic Co(OAc)₂ with O₂/Air | Reduced inorganic waste, use of a benign oxidant. frontiersin.orgresearchgate.net |
| Oxidation of Alkylarene | Stoichiometric oxidants | Photocatalytic oxidation using titania | High selectivity, ambient temperature and pressure. frontiersin.org |
Purification and Isolation Techniques for High Purity this compound
Achieving high purity of this compound is crucial for its subsequent applications. The purification process typically involves the removal of unreacted starting materials, catalysts, and byproducts from the crude reaction mixture.
A common and effective method for the purification of solid organic compounds like this compound is recrystallization . This technique relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is critical for successful recrystallization. For benzoic acid derivatives, alcohols or aqueous acetic acid are often employed. google.com For instance, in the synthesis of a related compound, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid, the product was purified by recrystallization after precipitating from the cooled reaction mixture. google.com
The general steps for recrystallization are as follows:
Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also not react with the compound.
Dissolution: The crude product is dissolved in the minimum amount of hot solvent to form a saturated solution.
Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed.
Crystallization: The hot solution is allowed to cool slowly, promoting the formation of pure crystals.
Isolation: The crystals are collected by filtration, typically under vacuum.
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
Drying: The purified crystals are dried to remove any residual solvent.
In some cases, impurities may need to be chemically removed prior to the final purification. For example, if unreacted starting materials or byproducts with different acidic or basic properties are present, an acid-base extraction can be employed.
The table below outlines common purification techniques and their applicability to obtaining high-purity this compound.
| Purification Technique | Principle | Applicability for this compound |
| Recrystallization | Difference in solubility at varying temperatures. | Highly effective for solid crystalline compounds. The choice of solvent is crucial. |
| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic group. | Useful for removing neutral or basic impurities from the crude product. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Can be used for purification but may be less practical for large-scale production compared to recrystallization. |
Monitoring the purity of the final product can be achieved through various analytical techniques, including melting point determination and chromatographic methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Structural Elucidation and Conformational Analysis of 2 Benzoyl 4 Tert Butylbenzoic Acid
Advanced Spectroscopic Characterization
The precise molecular architecture of 2-Benzoyl-4-tert-butylbenzoic acid is determined through a combination of modern spectroscopic methods. Each technique offers unique insights into the molecule's structure, and together they provide a comprehensive characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
One-dimensional NMR experiments, including ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for identifying the different types of proton and carbon atoms within the molecule.
The ¹H NMR spectrum reveals the chemical shifts, integration, and multiplicity of all proton signals. For this compound, this would include distinct signals for the aromatic protons on both the benzoyl and benzoic acid rings, as well as a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the benzoyl and carboxyl substituents.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. This includes the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the carbons of the tert-butyl group. The chemical shifts of these carbons are indicative of their local electronic environment.
DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT-90 would show signals for the aromatic CH groups, while DEPT-135 would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups (of which there are none in this molecule). This allows for the unambiguous assignment of the carbon signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| tert-Butyl (CH₃) | ~1.3 | ~31 |
| tert-Butyl (C) | - | ~35 |
| Aromatic (CH) | 7.2 - 8.2 | 125 - 140 |
| Aromatic (C-COOH) | - | ~132 |
| Aromatic (C-CO) | - | ~138 |
| Aromatic (C-tBu) | - | ~155 |
| Benzoyl (C=O) | - | ~196 |
| Carboxylic Acid (COOH) | ~12-13 | ~168 |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and understanding the spatial arrangement of the molecule.
COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to map out the connectivity of the aromatic protons on each ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the tert-butyl group and the benzoic acid ring, and between the two aromatic rings via the ketone linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between protons. This experiment is key to understanding the conformational preferences of the molecule, particularly the relative orientation of the two aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides an extremely precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₈H₁₈O₃), the expected accurate mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent molecular ion to produce a characteristic pattern of fragment ions. The analysis of these fragments provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the benzoyl group, loss of the carboxylic acid group, and fragmentation of the tert-butyl group.
Interactive Data Table: Expected Key Fragment Ions in MS/MS
| m/z | Fragment Identity |
| [M-H]⁻ | Parent ion |
| [M-H-CH₃]⁻ | Loss of a methyl group |
| [M-H-C₄H₉]⁻ | Loss of the tert-butyl group |
| [M-H-COOH]⁻ | Loss of the carboxyl group |
| C₇H₅O⁺ | Benzoyl cation |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to:
The O-H stretch of the carboxylic acid, which is typically a broad band in the region of 2500-3300 cm⁻¹.
The C=O stretch of the carboxylic acid, appearing around 1700-1725 cm⁻¹.
The C=O stretch of the benzophenone (B1666685) ketone, typically found around 1650-1670 cm⁻¹.
C-H stretching vibrations of the aromatic rings and the tert-butyl group in the 2800-3100 cm⁻¹ region.
C-C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.
Raman spectroscopy , being complementary to FTIR, would also be useful for observing the vibrations of the non-polar bonds, such as the C-C bonds of the aromatic rings.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy would be a primary tool for identifying the functional groups present in this compound. The infrared spectrum would be expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent groups.
Expected Characteristic FTIR Peaks:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | Broad band, ~3300-2500 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H (tert-butyl) | Stretching | ~2960-2870 |
| Carbonyl (Ketone) C=O | Stretching | ~1680-1660 |
| Carbonyl (Carboxylic Acid) C=O | Stretching | ~1710-1680 |
| Aromatic C=C | Stretching | ~1600 and ~1450 |
| C-O | Stretching | ~1320-1210 |
Data in the table is based on typical ranges for the indicated functional groups and not on experimental data for this compound.
Raman Spectroscopy for Molecular Vibrations and Symmetry
Raman spectroscopy would complement FTIR analysis by providing information on the molecular vibrations and symmetry of this compound. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal modes. A comparative analysis of the FTIR and Raman spectra would help in assigning the vibrational modes more accurately, based on the principle of mutual exclusion for centrosymmetric molecules, although this compound lacks a center of symmetry.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule and identify its chromophores. The benzoyl and benzoic acid moieties in this compound constitute the principal chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would likely display absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands provide insights into the extent of conjugation and the electronic environment of the chromophores. For comparison, studies on 4-benzoylbenzoic acid have shown that the absorption spectra are influenced by factors such as pH. rsc.org
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A crystallographic study of this compound would reveal how the molecules are arranged in the crystal lattice. Key intermolecular interactions that would be anticipated include:
Hydrogen Bonding: The carboxylic acid groups are expected to form strong intermolecular hydrogen bonds, likely resulting in the formation of centrosymmetric dimers.
π-π Stacking: The aromatic rings of the benzoyl and benzoic acid groups could engage in π-π stacking interactions, further stabilizing the crystal structure. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be a significant feature of the crystal packing.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Precise measurements of bond lengths, bond angles, and torsion angles are obtained from X-ray crystallographic data. This information is crucial for understanding the molecular geometry and conformation.
Key Structural Parameters for Analysis:
| Parameter | Description |
| Bond Lengths | C=O and C-O bond lengths in the carboxylic acid and ketone groups; C-C bond lengths in the aromatic rings and the tert-butyl group. |
| Bond Angles | Angles around the sp² hybridized carbons of the carbonyl groups and aromatic rings; angles within the tert-butyl group. |
| Torsion Angles | The dihedral angle between the two aromatic rings, which defines the overall conformation of the molecule. |
This table represents the type of data that would be obtained from an X-ray crystallographic analysis, not actual experimental values for this compound.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs can exhibit distinct physical properties. Studies on related molecules, such as 2-benzoyl-N,N-diethylbenzamide, have revealed the existence of multiple polymorphic forms. mdpi.comresearchgate.net Investigating the crystallization conditions (e.g., solvent, temperature) could lead to the discovery of different polymorphs of this compound.
Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be explored. This would involve crystallizing this compound with other molecules (co-formers) to potentially modify its physicochemical properties.
Conformational Preferences and Tautomerism Studies
The structure of this compound allows for a dynamic equilibrium between two principal tautomeric forms: an open keto-acid form and a cyclic pseudo-ester or lactone form. This equilibrium is a hallmark of 2-benzoylbenzoic acid derivatives. researchgate.net
Derivatives of 2-benzoylbenzoic acid can exist as either an open-chain structure containing a ketone and a carboxylic acid functional group, or as a cyclic lactol, which is a hemiacetal ester. researchgate.net The equilibrium between these two forms is sensitive to various factors, including the electronic nature of substituents, solvent polarity, and temperature.
The two tautomeric forms are illustrated below:
(a) Open Form: Characterized by the presence of a carboxylic acid group (-COOH) and a ketone group (C=O).
(b) Lactone Form: A cyclic structure, 3-hydroxy-3-phenylphthalide, formed by the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the ketone's carbonyl carbon.
Table 1: General Spectroscopic Features for Distinguishing Open and Lactone Forms of 2-Benzoylbenzoic Acid Derivatives
| Spectroscopic Method | Open (Keto-Acid) Form | Lactone (Lactol) Form |
| Infrared (IR) Spectroscopy | Two distinct C=O stretching bands: one for the ketone (approx. 1650-1680 cm⁻¹) and one for the carboxylic acid (approx. 1700-1725 cm⁻¹). Broad O-H stretch from the carboxylic acid dimer. | One C=O stretching band for the lactone ester (approx. 1760-1780 cm⁻¹). A distinct O-H stretch for the hydroxyl group (approx. 3200-3600 cm⁻¹). |
| ¹H NMR Spectroscopy | A signal for the acidic proton of the carboxylic acid (typically >10 ppm). Aromatic protons are deshielded by the adjacent carbonyl and carboxyl groups. | A signal for the hydroxyl proton (variable chemical shift). The proton environment of the aromatic rings is altered due to the change in geometry and electronic structure upon cyclization. |
| ¹³C NMR Spectroscopy | Two carbonyl carbon signals: one for the ketone (approx. 190-200 ppm) and one for the carboxylic acid (approx. 165-175 ppm). | One ester carbonyl carbon signal (approx. 170-180 ppm). A signal for the hemiacetal carbon (C-OH) at approximately 90-100 ppm. |
Note: The exact frequencies and chemical shifts are dependent on the solvent and other substituents on the molecule.
The tert-butyl group at the 4-position of the benzoic acid ring is expected to exert a significant influence on the molecule's conformational preferences and the open-lactone equilibrium through both steric and electronic effects.
Electronic Influence: The tert-butyl group is an electron-donating group through induction and hyperconjugation. Its presence at the para-position to the carboxylic acid group increases the electron density on the carboxylate anion, making the acid slightly weaker compared to the unsubstituted 2-benzoylbenzoic acid. This electronic donation would also slightly decrease the electrophilicity of the ketone's carbonyl carbon. A decrease in the electrophilicity of the ketone would likely shift the equilibrium slightly towards the open-chain form, as the intramolecular nucleophilic attack by the carboxylic acid group would be less favorable.
Table 2: Predicted Influence of the 4-tert-Butyl Group on the Properties of 2-Benzoylbenzoic Acid
| Property | Influence of 4-tert-Butyl Group | Rationale |
| Acidity of Carboxylic Acid | Decrease | The tert-butyl group is electron-donating, which destabilizes the carboxylate anion. |
| Electrophilicity of Ketone Carbonyl | Decrease | The electron-donating nature of the tert-butyl group is transmitted through the aromatic system, slightly reducing the partial positive charge on the ketone's carbonyl carbon. |
| Open/Lactone Equilibrium | Likely shift towards the open form | The decreased electrophilicity of the ketone makes the intramolecular cyclization less favorable. |
| Rotational Barrier (inter-ring) | Increase | The steric bulk of the tert-butyl group can restrict free rotation around the C-C bond connecting the two aromatic rings, leading to a more defined conformational landscape. |
Chemical Reactivity and Transformation Studies of 2 Benzoyl 4 Tert Butylbenzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of reactions, including esterification, amidation, reduction, and salt formation.
Esterification of 2-benzoyl-4-tert-butylbenzoic acid can be achieved through several established methods. A common approach is the acid-catalyzed reaction with an alcohol, known as Fischer esterification. For instance, reacting the acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding methyl ester. acs.org An alternative and often higher-yielding method involves a two-step process: first, the carboxylic acid is converted to a more reactive acid chloride using a reagent such as thionyl chloride (SOCl₂), followed by reaction with the desired alcohol.
Interestingly, the esterification of 2-benzoylbenzoic acids can lead to two types of isomers: the expected "normal" ester and a cyclic "pseudo" ester (a lactol ether). Research on 2-benzoylbenzoic acid has shown that under certain acid-catalyzed conditions, the pseudo-ester can form initially and then rearrange to the more stable normal ester. acs.org The formation of the normal ester is generally favored. acs.org
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |
| 2-Benzoylbenzoic acid | Methanol | Sulfuric Acid (H₂SO₄) | Methyl 2-benzoylbenzoate | |
| 2-Benzoylbenzoic acid | Methanol | Thionyl Chloride (SOCl₂) then Methanol | Methyl 2-benzoylbenzoate | |
| 2-Benzoylbenzoic acid | Methanol | Diazomethane | Methyl 2-benzoylbenzoate (Normal ester) | acs.org |
The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid. The most common method involves the conversion of the acid to its corresponding acyl chloride using thionyl chloride, which is then reacted with ammonia (B1221849) or a primary or secondary amine to furnish the amide. nih.gov This method is broadly applicable for the synthesis of a wide range of N-substituted benzamides.
Direct amidation by heating the carboxylic acid with an amine is also possible, often requiring high temperatures to drive off the water formed during the reaction. researchgate.net For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction under milder conditions. researchgate.net A Japanese patent describes a one-pot process for producing o-benzoylbenzamides by reacting the o-benzoylbenzoic acid with thionyl chloride and then introducing ammonia gas into the same reaction vessel. google.com
| Reactant 1 | Reactant 2 | Reagent/Method | Product | Reference |
| 2-Benzoylbenzoic acid | Ammonia | 1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃) | 2-Benzoylbenzamide | google.com |
| Salicylamide | Various Benzoyl Chlorides | Pyridine (reflux) | N-Benzoyl-2-hydroxybenzamides | nih.gov |
| Benzoic Acid | Amine | Dicyclohexylcarbodiimide (DCC) | N-Substituted Benzamide | researchgate.net |
Selectively reducing the carboxylic acid group of this compound to a primary alcohol or aldehyde in the presence of the ketone is a significant challenge. Strong reducing agents like lithium aluminum hydride would typically reduce both the carboxylic acid and the ketone.
The reagent of choice for this selective transformation is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). nih.gov Borane is known to chemoselectively reduce carboxylic acids over ketones. nih.govresearchgate.net The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. ic.ac.uk Therefore, treatment of this compound with borane would be expected to yield (2-benzoyl-4-tert-butylphenyl)methanol. Further controlled oxidation of this primary alcohol could then provide the corresponding aldehyde. Photochemical reduction of 2-benzoylbenzoate esters in the presence of amines has been shown to reduce the ketone, which is followed by lactonization, highlighting the different reactivity pathways available under various conditions. acs.org
| Substrate | Reducing Agent | Expected Product | Key Feature | Reference |
| Carboxylic Acid with Ketone | Borane (BH₃·THF) | Primary Alcohol (from COOH) | Chemoselective for carboxylic acid | nih.govresearchgate.net |
| Ketoprofen (contains ketone and carboxylic acid) | HBpin/Promoter | Ketoprofen Alcohol | Selective reduction of carboxylic acid | nih.gov |
| 2-Benzoylbenzoate Esters | Photolysis with amines | 3-Phenylphthalide | Reduction of ketone followed by cyclization | acs.org |
As a carboxylic acid, this compound readily undergoes acid-base reactions with inorganic bases like sodium hydroxide (B78521) or sodium carbonate to form the corresponding metal carboxylate salts. prepchem.com The formation of these salts, such as sodium 2-benzoyl-4-tert-butylbenzoate, significantly alters the physical properties of the compound, most notably increasing its solubility in water.
This property is often exploited in purification procedures. For example, after a synthesis, the crude product can be dissolved in an aqueous base to form the soluble salt, allowing for the removal of non-acidic, water-insoluble impurities by filtration. The pure carboxylic acid is then regenerated by acidifying the aqueous solution with a strong acid, causing it to precipitate. prepchem.com The formation of the salt can be confirmed by infrared (IR) spectroscopy, where the characteristic broad O-H stretch of the carboxylic acid disappears and is replaced by strong, sharp absorption bands corresponding to the carboxylate anion.
| Acid | Base | Salt Product | Application | Reference |
| 2-Benzoylbenzoic acid | Sodium Carbonate (Na₂CO₃) | Sodium 2-benzoylbenzoate | Purification of the acid | prepchem.com |
| 2-Benzoylbenzoic acid | S-Benzylisothiourea | S-Benzylisothiuronium salt | Derivative for characterization | chemicalbook.com |
| Crystal Violet Lactone (a complex phthalide) | Acetic Acid / Water | 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | Synthesis of substituted 2-benzoylbenzoic acids | google.com |
Reactions at the Ketone (Benzoyl) Moiety
The electrophilic carbonyl carbon of the benzoyl group is a target for nucleophilic attack.
The ketone functionality of this compound can undergo nucleophilic addition with potent carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). ucalgary.cachemistryconnected.com These reactions result in the formation of a new carbon-carbon bond and, after an acidic workup, yield a tertiary alcohol.
When reacting with this compound, it is crucial to consider that these strong organometallic reagents are also strong bases. ucalgary.ca They will first react with the acidic proton of the carboxylic acid group. Therefore, at least two equivalents of the Grignard or organolithium reagent are required: the first to deprotonate the carboxylic acid, and the second to attack the ketone carbonyl. The subsequent addition of an acid (e.g., H₃O⁺) both protonates the resulting alkoxide to form the tertiary alcohol and re-protonates the carboxylate group to regenerate the carboxylic acid. gmu.eduorgosolver.com
| Reactant 1 | Nucleophilic Reagent (≥ 2 eq.) | Intermediate | Final Product (after acidic workup) | Reference |
| This compound | Phenylmagnesium bromide (PhMgBr) | Dianion (carboxylate and tertiary alkoxide) | 2-(Hydroxydiphenylmethyl)-4-tert-butylbenzoic acid | ucalgary.caorgosolver.com |
| This compound | Methyllithium (CH₃Li) | Dianion (carboxylate and tertiary alkoxide) | 2-(1-Hydroxy-1-phenylethyl)-4-tert-butylbenzoic acid | chemistryconnected.com |
| Bromobenzene (for Grignard prep) | Magnesium (Mg), then Carbon Dioxide (CO₂) | Magnesium carboxylate salt | Benzoic acid | ucalgary.cagmu.edu |
Reduction to Secondary Alcohols
The ketone functional group within this compound is susceptible to reduction, yielding a secondary alcohol. This transformation is a cornerstone of organic synthesis. The process involves the conversion of the carbonyl group (C=O) into a hydroxyl group (CH-OH).
Commonly, this reduction is achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reagents for this purpose. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. vedantu.com This initial step forms an alkoxide intermediate, which is subsequently protonated during an aqueous workup to give the final secondary alcohol product, (2-carboxy-5-tert-butylphenyl)(phenyl)methanol.
Given the presence of a carboxylic acid group, which can also be reduced by strong reducing agents like LiAlH₄, the choice of reagent is crucial for selectivity. Sodium borohydride is a milder reagent and is generally preferred for the selective reduction of ketones in the presence of carboxylic acids, as it does not typically reduce the latter.
Table 1: Common Reagents for Ketone Reduction
| Reagent | Formula | Typical Solvent | Selectivity Notes |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Alcohols (e.g., Ethanol (B145695), Methanol) | Reduces aldehydes and ketones. Does not reduce carboxylic acids or esters. |
| Lithium Aluminum Hydride | LiAlH₄ | Ethers (e.g., Diethyl ether, THF) | Strong reducing agent; reduces aldehydes, ketones, carboxylic acids, and esters. |
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation transforms ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org
For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. libretexts.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organicchemistrytutor.compitt.edu
In this molecule, the two groups are a phenyl group and a 4-tert-butyl-2-carboxyphenyl group. The migratory aptitude of substituted phenyl groups is enhanced by electron-donating substituents and diminished by electron-withdrawing substituents. pw.live The 4-tert-butyl-2-carboxyphenyl group contains both an activating (electron-donating) tert-butyl group and a deactivating (electron-withdrawing) carboxylic acid group. The tert-butyl group is in the para position to the migrating carbon, while the carboxylic acid is in the ortho position.
While the activating effect of the para-tert-butyl group would enhance migration, the strong deactivating and steric effect of the ortho-carboxy group would significantly inhibit it. Therefore, it is predicted that the unsubstituted phenyl group would have a higher migratory aptitude. This would lead to the formation of phenyl 4-tert-butyl-2-carboxybenzoate as the major product.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings
The structure of this compound features two distinct benzene rings, each with different substituents, leading to complex reactivity in electrophilic aromatic substitution (EAS) reactions such as nitration or halogenation. wikipedia.org
Regioselectivity and Directing Effects of Substituents
The site of electrophilic attack is governed by the directing effects of the substituents on each ring. libretexts.orgmsu.edu Substituents are classified as either activating (ortho-, para-directing) or deactivating (meta-directing). libretexts.org
Ring A (substituted with -COOH and -COPh): This ring is attached to a carboxylic acid group and a benzoyl group (an acyl group). Both the carboxylic acid and the acyl group are powerful electron-withdrawing groups. As such, they are strongly deactivating and act as meta-directors. youtube.com The presence of two strong deactivating groups makes this ring highly unreactive towards electrophilic attack.
Ring B (substituted with -C(CH₃)₃ and -COAr): This ring is attached to a tert-butyl group and the acyl group from the rest of the molecule. The tert-butyl group is an alkyl group, which is an activating, ortho-, para-director due to inductive effects and hyperconjugation. youtube.comstackexchange.com The acyl group is a deactivating, meta-director. When an activating and a deactivating group are present on the same ring, the activating group's directing effect dominates. youtube.com Therefore, the tert-butyl group will direct incoming electrophiles to the positions ortho and para to it. The position para to the tert-butyl group is already substituted by the benzoyl moiety, so substitution is directed to the two ortho positions.
Consequently, electrophilic aromatic substitution will occur almost exclusively on Ring B, at the positions ortho to the tert-butyl group (and meta to the benzoyl group).
Steric Hindrance Effects of the tert-Butyl Group on Reactivity
While the tert-butyl group directs incoming electrophiles to the ortho and para positions, its large size creates significant steric hindrance. libretexts.org This bulkiness impedes the approach of the electrophile to the adjacent ortho positions. ucalgary.ca As a result, substitution at the less hindered para position is often strongly favored in compounds like tert-butylbenzene (B1681246). stackexchange.com
In the case of this compound, the position para to the tert-butyl group on Ring B is occupied. The only available positions directed by the activating group are the two ortho positions. However, one of these ortho positions (C3) is significantly more sterically hindered than the other (C5) due to its proximity to the bulky benzoyl group. Therefore, electrophilic attack is most likely to occur at the C5 position of the 4-tert-butylbenzoyl ring, which is ortho to the tert-butyl group and meta to the acyl group.
The impact of steric hindrance is well-documented. For instance, the nitration of tert-butylbenzene shows a strong preference for the para product over the ortho product, highlighting the influence of the group's bulk.
Table 2: Product Distribution in the Nitration of tert-Butylbenzene
| Isomer | Product Ratio (%) |
|---|---|
| ortho-nitro-tert-butylbenzene | 12 |
| meta-nitro-tert-butylbenzene | 8.5 |
| para-nitro-tert-butylbenzene | 79.5 |
Data from a study on the nitration of t-butylbenzene, illustrating the steric effect of the t-butyl group. stackexchange.com
Mechanistic Investigations of Key Transformations
Kinetics and Thermodynamics of Reactions
Detailed kinetic and thermodynamic studies on this compound are not widely available. However, the kinetics of its key transformations can be inferred from studies on analogous compounds, such as benzophenone (B1666685).
Baeyer-Villiger Oxidation: The mechanism of the Baeyer-Villiger oxidation involves several steps, with the concerted migration of an alkyl or aryl group being the rate-determining step. wikipedia.orgyoutube.com The reaction is generally exothermic and thermodynamically driven by the formation of a stable ester from a less stable ketone and peroxyacid. The presence of electron-releasing groups on the migrating group can lower the activation energy of the transition state, thus increasing the reaction rate. pw.live
Intermediates Identification and Trapping
The study of reaction mechanisms often hinges on the successful identification and characterization of fleeting intermediates. In the case of this compound, its photochemical and thermal reactions are expected to proceed through various transient species. The benzophenone moiety is well-known for its photochemical activity, and upon excitation with UV light, it can form a diradical triplet state. This excited state is a powerful hydrogen abstractor, a key feature that dictates its subsequent chemistry.
To identify these intermediates, researchers employ techniques such as laser flash photolysis, which allows for the direct observation of short-lived species like triplet states and radicals. Chemical trapping experiments are also invaluable. In these experiments, a trapping agent is introduced into the reaction mixture to intercept a specific intermediate, leading to a stable product that can be isolated and characterized, thereby providing indirect evidence for the existence of the transient species.
While specific studies on the intermediate trapping of this compound are not extensively documented in publicly available literature, we can infer its likely behavior from related benzophenone derivatives. The primary intermediates anticipated in its reactions, particularly those initiated by light, include:
Triplet State: The photo-excited triplet state of the benzophenone core.
Ketyl Radical: Formed after the triplet state abstracts a hydrogen atom from a suitable donor.
Radical Anion: Can be formed through single electron transfer processes.
The presence of the carboxylic acid and the bulky tert-butyl group on the benzoic acid ring can influence the properties and reactivity of these intermediates compared to unsubstituted benzophenone.
Table 1: Potential Intermediates in the Transformation of this compound
| Intermediate | Formation Pathway | Potential Fate |
| Triplet State | Photo-excitation (UV light) | Hydrogen abstraction, energy transfer, intersystem crossing |
| Ketyl Radical | Hydrogen abstraction by the triplet state | Dimerization, further reaction with substrates |
| Radical Anion | Single electron transfer | Protonation, dimerization |
Role in Hydrogen Atom Transfer (HAT) Mechanisms
Hydrogen Atom Transfer (HAT) is a fundamental process in chemistry where a hydrogen atom is exchanged between two molecules. The benzophenone core of this compound makes it a prime candidate for participating in HAT reactions, particularly upon photochemical excitation.
The mechanism typically begins with the absorption of light by the benzophenone carbonyl group, promoting it to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state has a diradical character, with an unpaired electron on both the carbonyl oxygen and carbon. The electrophilic oxygen of the triplet carbonyl is a potent hydrogen abstractor and can readily remove a hydrogen atom from a suitable donor molecule (a substrate with a labile C-H, N-H, or O-H bond).
This HAT event results in the formation of a ketyl radical (derived from the benzophenone) and a substrate-derived radical. The subsequent reactions of these newly formed radicals determine the final product distribution. The efficiency of the HAT process is influenced by several factors, including the bond dissociation energy of the hydrogen donor, the solvent polarity, and the electronic and steric properties of the benzophenone derivative itself.
The tert-butyl group at the 4-position of the benzoic acid ring in this compound can exert both electronic and steric effects. Electronically, it is a weak electron-donating group, which might slightly modulate the reactivity of the benzophenone core. Sterically, its bulk is unlikely to significantly hinder the approach of small substrate molecules to the carbonyl group for HAT. The carboxylic acid group at the 2-position could potentially participate in intramolecular HAT, although this is generally less common than intermolecular HAT.
Table 2: Key Aspects of HAT Mechanisms Involving this compound
| Aspect | Description |
| Initiation | Photo-excitation of the benzophenone carbonyl group to its triplet state. |
| Propagation | The triplet state abstracts a hydrogen atom from a substrate molecule. |
| Key Intermediates | Benzophenone triplet state, ketyl radical, substrate radical. |
| Influencing Factors | Nature of the hydrogen donor, solvent, and substituents on the benzophenone. |
Advanced Applications and Functional Materials Research with 2 Benzoyl 4 Tert Butylbenzoic Acid
Role as a Building Block in Complex Organic Synthesis
There is no available data to support the use of 2-Benzoyl-4-tert-butylbenzoic acid as a building block for the following applications:
Design and Synthesis of Advanced Ligands and Coordination Complexes
Similarly, there is no information available regarding the application of this compound in the design of ligands or coordination complexes:
Catalytic Activity of this compound Derived Complexes
The unique structure of this compound, featuring both a carboxylic acid and a benzophenone (B1666685) moiety, presents intriguing possibilities for the development of novel catalysts. While direct studies on the catalytic activity of its complexes are not extensively documented, the broader field of coordination chemistry provides a framework for predicting their potential. Transition metal complexes, in particular, are known for their diverse catalytic applications, often driven by the nature of the organic ligands bound to the metal center. nih.gov
The carboxylic acid group of this compound can act as an effective coordination site for a variety of metal ions. The resulting metal-carboxylate bond can influence the electronic and steric environment of the metal center, thereby tuning its catalytic properties. For instance, vanadium-centered metal-organic frameworks have demonstrated the ability to catalyze the aerobic oxidation of benzyl (B1604629) alcohol, with selectivity towards either benzaldehyde (B42025) or benzoic acid being tunable by temperature. rsc.org This highlights the potential of metal complexes with aromatic carboxylic acids in oxidation catalysis.
While empirical data for this compound complexes is scarce, the principles of catalyst design suggest that they could be promising candidates for a range of organic transformations. Future research into the synthesis and catalytic evaluation of such complexes is warranted to explore their full potential.
Photochemical and Photophysical Research
The photophysical and photochemical properties of materials are at the heart of various advanced applications, including light-emitting devices, sensors, and photodynamic therapy. The benzophenone and benzoic acid moieties within this compound suggest that its derivatives could exhibit interesting photoactive behaviors.
Investigation of Photo-induced Reactions and Pathways
For example, studies on 4-benzoylbenzoic acid (4BBA), an isomer of the title compound, have shown that its photoactivity can be influenced by environmental factors such as pH. rsc.org The different protonation states of the carboxylic acid group can affect the molecule's optical properties and its behavior in the excited state. rsc.org This suggests that the photochemical pathways of this compound could also be tunable, potentially leading to applications in areas like smart materials or environmentally responsive systems.
Luminescence and Fluorescence Properties of Derivatives
The formation of complexes with metal ions, particularly lanthanides, is a common strategy to induce or enhance luminescence in organic molecules. The organic ligand absorbs light and efficiently transfers the energy to the metal ion, which then emits light at its characteristic wavelength.
Research on lanthanide complexes with ligands similar to this compound has demonstrated the viability of this approach. For instance, europium(III) and terbium(III) complexes with 2-((4-Methoxyphenoxy)carbonyl)benzoic acid and 2-(1-methoxyvinyl)benzoic acid exhibit strong, characteristic fluorescence, indicating efficient energy transfer from the organic ligands to the metal ions. nih.gov Similarly, ternary complexes of terbium(III) and dysprosium(III) with bis(benzoylmethyl) sulfoxide (B87167) and benzoic acid show enhanced fluorescence intensities and longer lifetimes compared to their binary counterparts. nih.gov This enhancement is attributed to the sensitizing effect of both organic ligands. nih.gov
These findings suggest that complexes of this compound with lanthanide ions could also be highly luminescent. The specific emission wavelengths and quantum yields would depend on the choice of the lanthanide ion and the coordination environment. Such luminescent materials could find applications in areas like bio-imaging, sensors, and solid-state lighting.
Table of Luminescence Properties of Related Lanthanide Complexes
| Complex | Central Ion | Key Ligands | Observed Property |
| Eu(III) and Tb(III) Complexes | Eu(III), Tb(III) | 2-((4-Methoxyphenoxy)carbonyl)benzoic acid, 2-(1-methoxyvinyl)benzoic acid | Characteristic fluorescence with high brightness and good monochromaticity. nih.gov |
| REL(5)L'(ClO(4))(2)·nH(2)O | Tb(III), Dy(III) | bis(benzoylmethyl) sulfoxide, benzoic acid | Enhanced fluorescence intensity and longer lifetimes compared to binary complexes. nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the potential luminescent properties of its derivatives.
Computational and Theoretical Investigations of 2 Benzoyl 4 Tert Butylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are essential for elucidating the electronic structure and intrinsic properties of a molecule.
The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Techniques like Density Functional Theory (DFT) and ab initio methods are the gold standard for this purpose. For 2-Benzoyl-4-tert-butylbenzoic acid, these calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles.
For instance, a study on the closely related 2-benzoylbenzoic acid using the B3LYP/6-311++G basis set revealed that the carboxylic acid group is slightly out-of-plane with the benzene (B151609) ring, with a notable torsional angle. researchgate.net Similar calculations for this compound would be expected to show distortions in the benzene rings due to the steric hindrance of the bulky tert-butyl and benzoyl groups.
A hypothetical data table for the optimized geometrical parameters of this compound, as would be generated from a DFT calculation, is presented below.
| Parameter | Value (Å or °) |
| C=O (benzoyl) bond length | Data not available |
| C-C (inter-ring) bond length | Data not available |
| O-H (carboxyl) bond length | Data not available |
| Dihedral angle (benzoyl-phenyl) | Data not available |
| Dihedral angle (carboxyl-phenyl) | Data not available |
This table represents the type of data that would be obtained from geometry optimization calculations. The values are currently unavailable in the public domain.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. nih.govimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability.
For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. It is anticipated that the electron-withdrawing benzoyl and carboxyl groups would lower the LUMO energy, making the molecule a potential electron acceptor. The distribution of HOMO and LUMO across the molecule would pinpoint the specific atoms involved in potential reactions.
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table illustrates the expected output from an FMO analysis. Specific values for this compound require dedicated computational studies.
Computational methods can accurately predict various spectroscopic signatures of a molecule, which is invaluable for its identification and characterization.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, help in the definitive assignment of signals to specific atoms in the molecule.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net For this compound, transitions would likely involve the π-systems of the aromatic rings and the carbonyl groups.
IR (Infrared): The vibrational frequencies of a molecule can be calculated to predict its IR spectrum. This allows for the assignment of specific absorption bands to the stretching and bending modes of different functional groups, such as the C=O of the ketone and carboxylic acid, and the O-H of the carboxylic acid.
| Spectroscopic Data | Predicted Values |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| UV-Vis λmax (nm) | Data not available |
| IR C=O stretch (cm⁻¹) | Data not available |
| IR O-H stretch (cm⁻¹) | Data not available |
This table showcases the type of spectroscopic data that can be computationally predicted. Such data is not currently available for this compound.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule and its interactions with its environment over time.
The presence of single bonds in this compound, particularly the bond connecting the two phenyl rings and the bond to the tert-butyl group, allows for conformational flexibility. MD simulations can explore the different accessible conformations and determine their relative energies. Furthermore, these simulations can calculate the energy barriers for rotation around these bonds, providing a measure of the molecule's rigidity. The steric hindrance from the bulky substituents is expected to lead to significant rotational barriers.
The behavior of this compound in a solution is governed by its interactions with the solvent molecules. MD simulations can model these intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and polar solvents, or van der Waals interactions between the aromatic rings and nonpolar solvents. Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in different media. For instance, a study on 4-benzoylbenzoic acid highlighted the importance of solvent interactions on its spectroscopic properties. rsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling has become an indispensable tool for unraveling the intricate details of chemical reaction mechanisms. While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies applied to analogous compounds, such as 2-benzoylbenzoic acid and other benzophenone (B1666685) derivatives, provide a clear framework for how such investigations would be conducted. researchgate.net
Theoretical studies, primarily employing Density Functional Theory (DFT), are used to explore the potential energy surfaces of reactions involving these molecules. researchgate.netchemrevlett.com These calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For instance, in the study of related benzophenone compounds, DFT calculations have been used to investigate photoreactions, including hydrogen abstraction and the formation of ketyl radicals. acs.orgacs.org
A typical computational investigation into a reaction mechanism involving this compound would involve the following steps:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations. researchgate.net
Frequency Calculations: These are performed to characterize the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from a transition state down to the reactants and products, confirming that the identified transition state connects the correct species.
Solvent Effects: The influence of a solvent on the reaction mechanism can be modeled using various implicit or explicit solvent models.
Through these computational techniques, researchers can gain a detailed, step-by-step understanding of how chemical transformations occur at a molecular level. For example, a theoretical study on 2-benzoylbenzoic acid utilized DFT with the B3LYP functional and a 6-311++G basis set to analyze its structural and electronic properties, which is a foundational step in understanding its reactivity. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies (excluding QSAR for biological activity)
QSPR models are developed to predict a wide range of properties, including but not limited to boiling point, melting point, solubility, and chromatographic retention times. The fundamental approach involves:
Data Set Collection: Gathering experimental data for a series of compounds with known structural features and the property of interest.
Descriptor Calculation: Generating a large number of molecular descriptors for each compound. These can be constitutional, topological, geometric, or quantum-chemical in nature.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that links a subset of the calculated descriptors to the experimental property.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For benzoic acid derivatives, QSPR studies have successfully predicted properties like the acid dissociation constant (pKa). researchgate.net Descriptors that are often found to be significant in such models include those related to molecular size, shape, electronic distribution, and the ability to form hydrogen bonds.
Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Benzoic Acid Derivatives
| Descriptor Type | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of specific atoms (e.g., O, N) | Basic composition and size of the molecule. |
| Topological | Connectivity Indices (e.g., Kier & Hall indices), Balaban J index | Atom connectivity and branching of the molecular skeleton. nih.gov |
| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electronic structure, reactivity, and polarity. chemrevlett.com |
The development of a robust QSPR model for a class of compounds including this compound would enable the prediction of its physicochemical properties without the need for experimental measurements, thereby accelerating research and development processes.
Future Directions and Emerging Research Avenues for 2 Benzoyl 4 Tert Butylbenzoic Acid
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design and synthesis. For a complex molecule like 2-Benzoyl-4-tert-butylbenzoic acid, these computational tools offer significant opportunities to accelerate discovery and optimization.
Future research will likely leverage AI and ML for several purposes. Machine learning models are increasingly used for the high-throughput screening and design of new materials. researchgate.net For instance, a machine learning-assisted approach has been successfully applied to design benzophenone-based organic semiconductors, demonstrating the capability of these models to predict material properties and generate novel chemical spaces. researchgate.netdntb.gov.ua This methodology could be adapted to design derivatives of this compound with tailored electronic or photophysical properties for specific applications.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application Area | Potential Impact on this compound |
|---|---|
| Property Prediction | In-silico screening of derivatives for desired electronic, optical, or thermal properties. researchgate.net |
| Generative Design | Creation of novel molecular structures based on the this compound scaffold for new materials. dntb.gov.ua |
| Retrosynthesis Planning | Optimization of synthesis routes, reducing cost, time, and chemical waste. youtube.com |
| High-Throughput Screening | Rapidly evaluating large virtual libraries of derivatives for specific functions, such as catalytic activity or polymer modification. researchgate.net |
Development of Advanced Catalytic Systems Incorporating this compound
The functional groups within this compound make it a versatile candidate for the development of novel catalysts. Its carboxylic acid group can act as a ligand to coordinate with metal centers, while the benzophenone (B1666685) core can participate in photocatalytic processes.
One emerging area is in photocatalysis. Benzophenones are commonly employed as photoinitiators to promote oxidative cleavage in polymer backbones. mdpi.com The benzophenone moiety in this compound could be harnessed in visible-light or UV-induced photocatalytic systems, for applications ranging from organic synthesis to the degradation and upcycling of polymers like polystyrene. mdpi.com
The carboxylic acid function opens pathways to creating metal-organic frameworks (In-MOFs). rsc.org Carboxylate ligands are excellent building blocks for constructing these porous crystalline materials. rsc.orgscielo.br In-MOFs, noted for their stability, are being explored for applications in catalysis, chemical sensing, and adsorption. rsc.org Incorporating this compound as a linker could yield MOFs with unique pore environments and photophysical properties derived from the benzophenone unit.
Furthermore, the molecule could serve as a precursor for sophisticated ligands in asymmetric catalysis. Bidentate dinitrogen ligands, such as Pyridinooxazoline (PyOx) ligands, are highly effective in asymmetric catalysis and can be synthesized from carboxylic acid precursors. beilstein-journals.org The structure of this compound could be modified to create novel chiral ligands for stereoselective synthesis. Research into functionalized 2-hydroxybenzophenones, which can be synthesized efficiently without transition-metal catalysts, also points to the broad potential of benzophenone scaffolds in catalysis. nih.gov
Exploration in Niche Advanced Materials and Specialized Chemical Additives
The unique combination of functional groups in this compound suggests its potential for creating specialized materials and additives with high-performance characteristics.
The isomer, 4-tert-butylbenzoic acid, is already used as a modifier for alkyd resins and as a polymerization regulator for polyesters. chemicalbook.comnih.gov The carboxylic acid group of this compound allows it to be chemically integrated into polymer chains, such as polyesters or polyamides, while the bulky tert-butyl group can enhance thermal stability and solubility. vinatiorganics.com The benzophenone core adds a valuable function: UV-blocking or photo-curing capabilities. This could lead to the development of advanced resins and coatings with built-in UV protection or the ability to be cross-linked upon exposure to light.
Recent studies into donor-acceptor compounds have shown that dyads based on benzophenone (BP) and carbazole (B46965) (Cz) can exhibit extraordinarily long afterglow phosphorescence. nih.gov The photophysical properties of these materials are highly dependent on the substitution pattern on the benzophenone ring. nih.gov By functionalizing this compound with appropriate donor groups, it could serve as a building block for novel phosphorescent materials for applications in lighting, displays, and optical sensing.
Additionally, there is growing interest in benzophenone derivatives for use in organic electronics. Machine learning models are being developed to design benzophenone-based organic semiconductors with specific energy levels (LUMO) for applications in organic solar cells. researchgate.netdntb.gov.ua The defined structure of this compound makes it a candidate for exploration as a component in these advanced electronic materials.
Table 2: Potential Applications in Advanced Materials
| Material Class | Potential Role of this compound | Key Functional Groups |
|---|---|---|
| Advanced Polymers/Resins | Monomer or additive for UV-stable or photo-curable polyesters and polyamides. chemicalbook.com | Carboxylic Acid, Benzophenone, tert-Butyl |
| Luminescent Materials | Building block for donor-acceptor type phosphorescent materials. nih.gov | Benzophenone |
| Organic Semiconductors | Component for designing new materials for organic electronics and solar cells. researchgate.netdntb.gov.ua | Benzophenone |
| Specialized Coatings | Additive for paints and coatings to improve thermal stability and provide UV protection. vinatiorganics.com | Benzophenone, tert-Butyl |
Interdisciplinary Research with Other Fields of Chemistry and Materials Science
The future of this compound is intrinsically linked to interdisciplinary research that bridges organic chemistry with materials science, polymer science, and photophysics.
In materials science , the compound serves as a platform for creating functional materials. Its potential use in organic semiconductors and phosphorescent materials necessitates collaboration between synthetic chemists and materials scientists to characterize the electronic and photophysical properties of newly designed derivatives. dntb.gov.uanih.gov
In polymer science , this compound could be a key monomer for synthesizing new high-performance polymers. chemicalbook.com Research in this area would involve polymer chemists who can control polymerization processes and material engineers who can test the mechanical, thermal, and optical properties of the resulting plastics and resins.
The field of photochemistry and photophysics is central to unlocking the potential of the benzophenone core. nih.gov Collaborative studies could explore the excited-state dynamics of this compound and its derivatives, leading to the development of more efficient photoinitiators, photocatalysts, or light-emitting materials. mdpi.comnih.gov
While more speculative, there are distant possibilities in medicinal chemistry . Boron-containing heterocyclic compounds, such as benzoxaboroles, which are structurally distinct but also complex aromatic acids, have emerged as a novel class of therapeutic agents. nih.gov This illustrates that complex functionalized aromatic structures can possess biological activity, opening a long-term, exploratory avenue for highly modified derivatives of this compound in biochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
